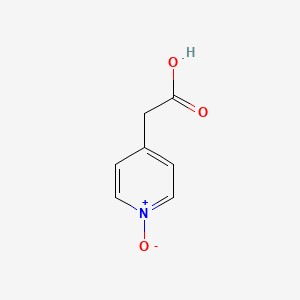
2-(1-oxidopyridin-1-ium-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-oxidopyridin-1-ium-4-yl)acetic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1-oxidopyridin-1-ium-4-yl)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 4-pyridineacetic acid using oxidizing agents such as peracids. For instance, peracetic acid or perbenzoic acid can be used to achieve this transformation . The reaction typically occurs under mild conditions, with the oxidizing agent being added to a solution of 4-pyridineacetic acid in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4-pyridineacetic acid 1-oxide may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, the use of catalysts such as methylrhenium trioxide can enhance the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-oxidopyridin-1-ium-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid and perbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Various electrophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield the parent pyridine compound.
Wissenschaftliche Forschungsanwendungen
2-(1-oxidopyridin-1-ium-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-pyridineacetic acid 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . This activation can facilitate various chemical reactions, making the compound a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridineacetic acid: The parent compound without the N-oxide group.
2-Pyridineacetic acid: A positional isomer with the carboxylic acid group at the 2-position.
4-Pyridylacetic acid hydrochloride: A hydrochloride salt form of 4-pyridineacetic acid.
Uniqueness
2-(1-oxidopyridin-1-ium-4-yl)acetic acid is unique due to the presence of the N-oxide group, which imparts distinct chemical properties compared to its analogs. This group enhances its ability to participate in oxidation-reduction reactions and makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(1-oxidopyridin-1-ium-4-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-6-1-3-8(11)4-2-6/h1-4H,5H2,(H,9,10) |
InChI-Schlüssel |
JBAPHLHEVPGEIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1CC(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















